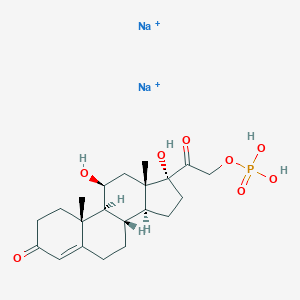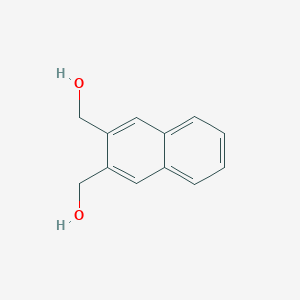
2,3-双(羟甲基)萘
描述
2,3-Bis(hydroxymethyl)naphthalene is a chemical compound that serves as a key intermediate in the synthesis of various complex molecules. It is characterized by the presence of two hydroxymethyl groups attached to a naphthalene ring, which provides reactive sites for further chemical modifications. This compound is not directly mentioned in the provided papers, but its derivatives and related compounds are extensively studied for their potential applications in materials science, organic synthesis, and supramolecular chemistry.
Synthesis Analysis
The synthesis of derivatives of 2,3-bis(hydroxymethyl)naphthalene involves various chemical reactions. For instance, a novel fluorinated bis(ether amine) monomer derived from 2,3-dihydroxynaphthalene was prepared through nucleophilic aromatic substitution followed by catalytic reduction . Another synthesis involved the preparation of a dication starting from 1,8-dibromonaphthalene, which was used for oxidative coupling reactions . Additionally, the synthesis of zwitterionic spirocyclic compounds from 2,3-dihydroxynaphthalene was reported, showcasing the versatility of naphthalene derivatives in forming complex molecular structures .
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is often complex and can be elucidated using various spectroscopic techniques. For example, the structure of a bis(dimethylamino)naphthalene derivative was studied using X-ray, NMR, and IR spectroscopy, revealing nonconventional conformers stabilized by intramolecular hydrogen bonding . Similarly, the molecular structure of a bis(3-methoxyphenylthio)ethyl)naphthalene was investigated using spectroscopic and computational methods, providing insights into the electronic structure and charge distribution .
Chemical Reactions Analysis
Naphthalene derivatives undergo a range of chemical reactions. Oxidation reactions of bisnaphthols with electron-deficient quinones have been shown to yield novel compounds with intricate structures . Furthermore, the use of ultrasound and microwave irradiation has been employed to synthesize bis(hydroxynaphthalene-1,4-dione) derivatives, demonstrating the potential for green chemistry approaches in the synthesis of naphthalene-based compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are crucial for their applications. For instance, fluorinated polyimides derived from naphthalene exhibited high solubility, transparency, and thermal stability, making them suitable for high-performance materials . Copolyesters containing naphthalene structure were synthesized and characterized for their solubility and thermal properties, indicating their potential use in advanced polymer applications . Additionally, the formation of large cyclic oligomers from naphthalene derivatives during condensation polymerization highlights the unique self-assembly properties of these compounds .
科学研究应用
化学性质和氢键研究
- 对2,3-双(羟甲基)萘衍生物的研究探索了它们独特的化学性质,特别是涉及氢键的部分。例如,研究已经调查了质子化萘系统中的分子内氢键,揭示了这些化合物的结构和电子特性的见解 (Degtyarev et al., 2008)。
药理应用
- 尽管特定于药理应用,但值得注意的是,已经合成了2,3-双(羟甲基)萘衍生物,并对其在抑制磷酸二酯酶IV方面的潜力进行了评估,显示出作为抗哮喘药物的潜力 (Iwasaki et al., 1996)。
电致变色器件材料
- 2,3-双(羟甲基)萘衍生物已被用于开发电致变色器件的材料。例如,从这些衍生物合成的聚合物表现出良好的电致变色性能,并有潜力应用于智能窗户和显示器 (Xu et al., 2013)。
高级聚合物研究
- 该化合物已在合成高级聚合物方面找到应用。研究重点是使用2,3-双(羟甲基)萘衍生物创造新型芳香族聚酰胺,从而开发出具有高热稳定性和在一系列溶剂中溶解性的聚合物 (Yang & Chen, 1993)。
传感器技术
- 已经进行了关于在传感器技术中使用萘衍生物的研究。例如,双(二芳基膦氧化物)萘化合物已被用作膜传感器中检测钡离子的新型离子载体 (Saleh, 2000)。
氟化聚酰亚胺开发
- 该化合物的衍生物在开发氟化聚酰亚胺方面发挥了重要作用,这些聚合物由于其出色的性质平衡(如溶解性、加工性和热稳定性)而在各种工业应用中使用 (Yang, Hsiao, & Wu, 2003)。
配位化学
- 该化合物的衍生物也在配位化学领域得到了探索,特别是在合成基于萘经Group 15和16元素的取代基的配体方面 (Kilian, Knight, & Woollins, 2011)。
未来方向
While specific future directions for “2,3-Bis(hydroxymethyl)naphthalene” are not detailed in the search results, one paper discusses the potential of mechanochemistry for the synthesis of polyaromatic hydrocarbons, which could include derivatives of naphthalene . This approach could provide a safer and solvent-free alternative for the synthesis of these compounds .
属性
IUPAC Name |
[3-(hydroxymethyl)naphthalen-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-6,13-14H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYJRRQQOLBRGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344629 | |
| Record name | 2,3-Bis(hydroxymethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(hydroxymethyl)naphthalene | |
CAS RN |
31554-15-1 | |
| Record name | 2,3-Bis(hydroxymethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


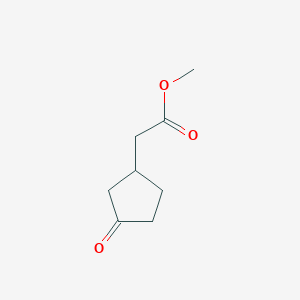
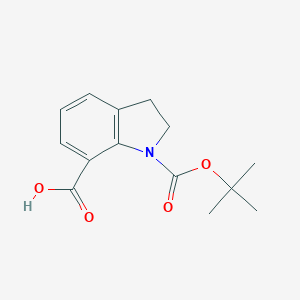

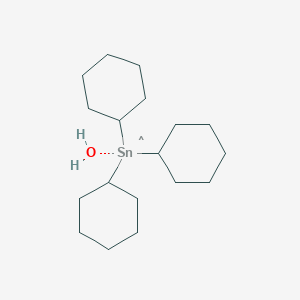
![Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI)](/img/structure/B141807.png)
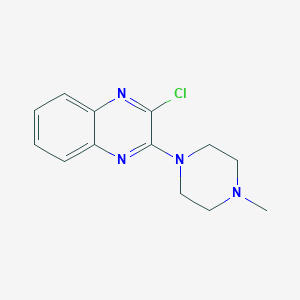
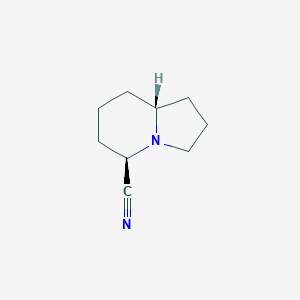
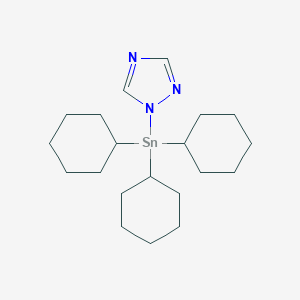
![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)
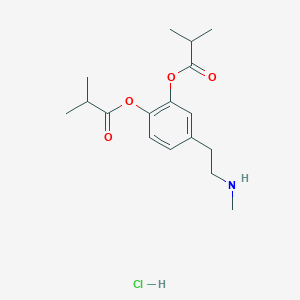
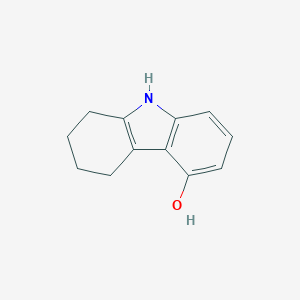
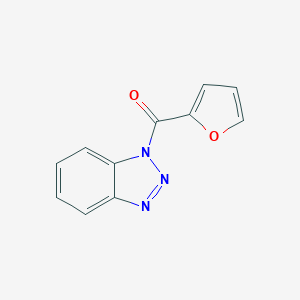
![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)
